

1-(4-Methoxyphenyl)piperazine hydrochloride

HPLC analysis method

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Compound of Interest

Compound Name: 1-(4-Methoxyphenyl)piperazine
hydrochloride

Cat. No.: B127617

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An HPLC analysis method for **1-(4-Methoxyphenyl)piperazine hydrochloride** is crucial for researchers, scientists, and drug development professionals to ensure the quality and purity of this compound. This document provides detailed application notes and protocols for a reliable and validated High-Performance Liquid Chromatography (HPLC) method.

Application Notes

Introduction

1-(4-Methoxyphenyl)piperazine hydrochloride is a chemical intermediate widely used in the synthesis of various active pharmaceutical ingredients (APIs). A robust analytical method is essential for its quantification and impurity profiling to ensure the safety and efficacy of the final drug product. This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the analysis of **1-(4-Methoxyphenyl)piperazine hydrochloride**.

Principle

The method utilizes reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Detection is achieved using an ultraviolet (UV) detector at a wavelength where the analyte exhibits maximum absorbance.

Method Validation

The described method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating specificity, accuracy, precision, and linearity over a defined analytical range^[1].

Experimental Protocols

Apparatus and Reagents

Apparatus:

- High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector. A Shimadzu Nexera X2 LC-30AD HPLC system or equivalent is suitable^[1].
- Analytical balance
- Volumetric flasks
- Pipettes
- Syringe filters (0.45 µm)
- Ultrasonic bath

Reagents:

- Methanol (HPLC grade)
- Water (HPLC grade)
- Sodium phosphate dibasic (analytical grade)
- Triethylamine (analytical grade)
- Phosphoric acid (analytical grade)
- **1-(4-Methoxyphenyl)piperazine hydrochloride** reference standard

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

Parameter	Condition
Column	ACE C18, 250 mm x 4.6 mm, 5 µm particle size [1]
Mobile Phase A	2.0 g/L sodium phosphate dibasic solution with 5.0 ml triethylamine, pH adjusted to 7.0 with dilute phosphoric acid [1]
Mobile Phase B	Methanol [1]
Gradient Program	See Table 2
Flow Rate	1.0 mL/min [1]
Column Temperature	45 °C [1]
Detection Wavelength	240 nm [1]
Injection Volume	10 µL [1]

Table 1: HPLC Chromatographic Conditions

Table 2: Gradient Elution Program[\[1\]](#)

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0 - 15	65 → 25	35 → 75
15 - 17	25	75
17 - 18	25 → 65	75 → 35
18 - 25	65	35

Preparation of Solutions

Mobile Phase A Preparation:

- Weigh 2.0 g of sodium phosphate dibasic and dissolve it in 1 L of HPLC grade water.
- Add 5.0 mL of triethylamine to the solution.
- Adjust the pH of the solution to 7.0 using dilute phosphoric acid.
- Filter the solution through a 0.45 μ m membrane filter and degas before use.

Standard Solution Preparation:

- Accurately weigh about 10 mg of **1-(4-Methoxyphenyl)piperazine hydrochloride** reference standard.
- Transfer it to a 10 mL volumetric flask.
- Dissolve and dilute to volume with a suitable solvent such as a 1:1 mixture of 20 mM HCl and methanol[2].
- Further dilute this solution with methanol to achieve the desired final concentration[2].

Sample Solution Preparation:

- Accurately weigh a quantity of the sample containing approximately 10 mg of **1-(4-Methoxyphenyl)piperazine hydrochloride**.
- Transfer it to a 10 mL volumetric flask.
- Dissolve and dilute to volume with the same solvent used for the standard solution[2].
- Filter the solution through a 0.45 μ m syringe filter before injection.

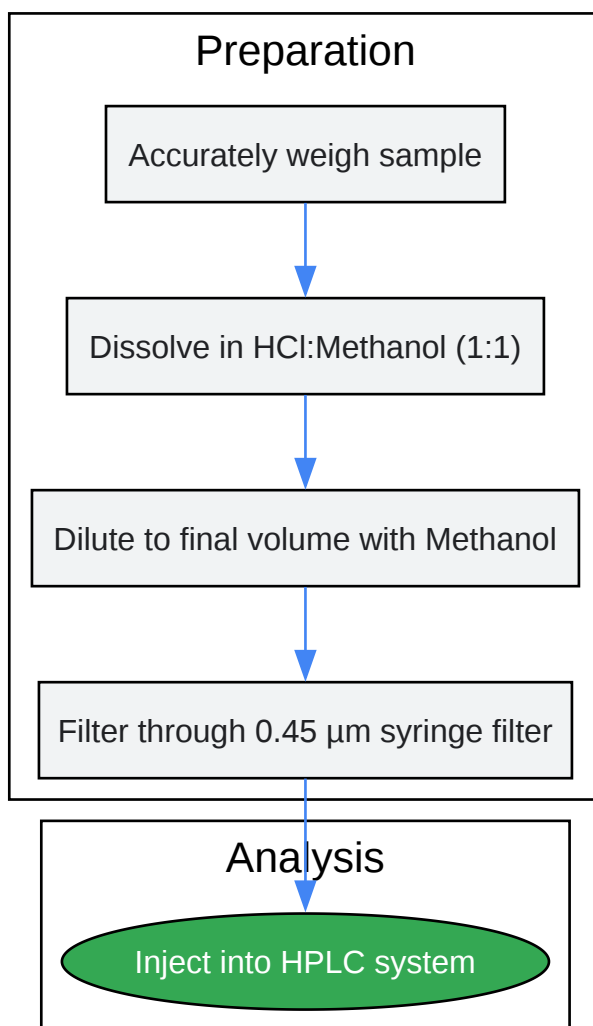
Analytical Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
- Inject a blank (diluent) to ensure the baseline is stable and free from interfering peaks.
- Inject the standard solution multiple times (e.g., five times) to check for system suitability (e.g., retention time, peak area, and tailing factor).

- Inject the sample solution.
- Record the chromatograms and process the data.

Visualizations

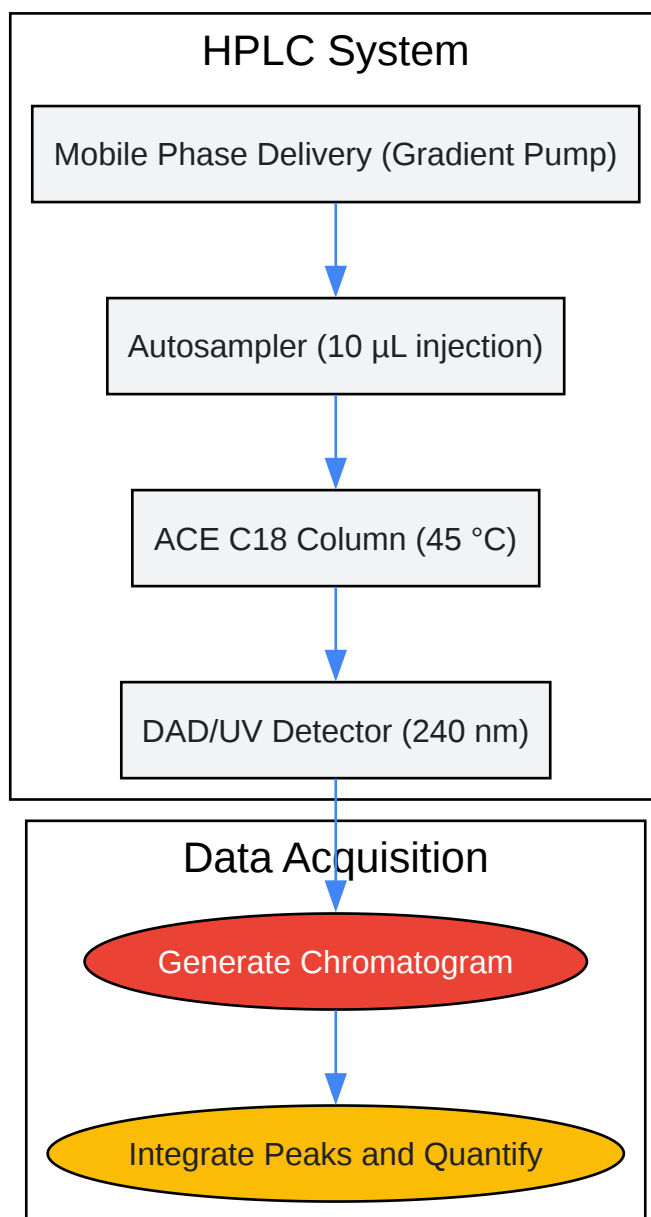
Sample Preparation Workflow



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Caption: Workflow for the preparation of **1-(4-Methoxyphenyl)piperazine hydrochloride** samples for HPLC analysis.

HPLC Analysis Workflow



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Caption: Schematic of the HPLC system and data acquisition process for the analysis of **1-(4-Methoxyphenyl)piperazine hydrochloride**.

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References

- 1. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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